molecular formula C19H22N2O5S B2834122 4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922009-66-3

4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2834122
CAS No.: 922009-66-3
M. Wt: 390.45
InChI Key: OKLDLBCTMDZNRB-UHFFFAOYSA-N
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Description

4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with the molecular formula C19H22N2O5S and a molecular weight of 390.45 g/mol This compound features a benzenesulfonamide group linked to a tetrahydrobenzo[f][1,4]oxazepin ring system, which is further substituted with an isobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[f][1,4]oxazepin Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepin ring.

    Introduction of the Isobutoxy Group: The isobutoxy group can be introduced via nucleophilic substitution reactions, where an appropriate isobutyl halide reacts with a nucleophile.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazepin ring, potentially converting the ketone group to an alcohol.

    Substitution: The aromatic ring and the sulfonamide group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution but often involve strong acids or bases and appropriate nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isobutoxy group might yield isobutyraldehyde or isobutyric acid, while reduction of the oxazepin ring could produce a hydroxyl derivative.

Scientific Research Applications

4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazepin ring and sulfonamide group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide: can be compared with other benzenesulfonamide derivatives and oxazepin-containing compounds.

    Sulfonamide analogs: Compounds with similar sulfonamide groups but different ring systems or substituents.

    Oxazepin analogs: Compounds with variations in the oxazepin ring or different substituents.

Uniqueness

The unique combination of the isobutoxy group, oxazepin ring, and benzenesulfonamide moiety in this compound distinguishes it from other similar molecules. This structural uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2-methylpropoxy)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13(2)12-26-15-4-6-16(7-5-15)27(23,24)21-14-3-8-18-17(11-14)19(22)20-9-10-25-18/h3-8,11,13,21H,9-10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLDLBCTMDZNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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